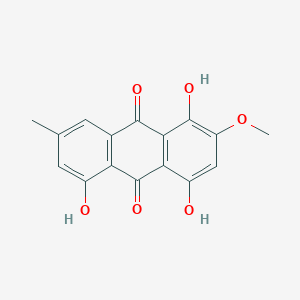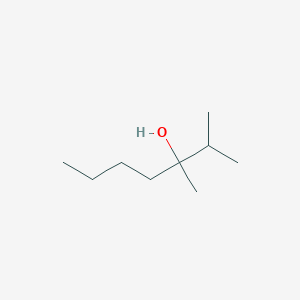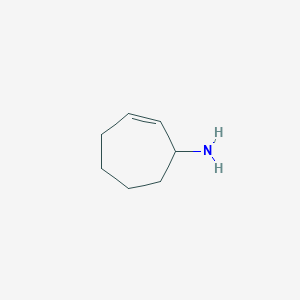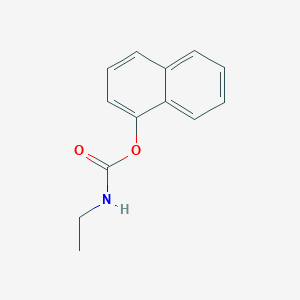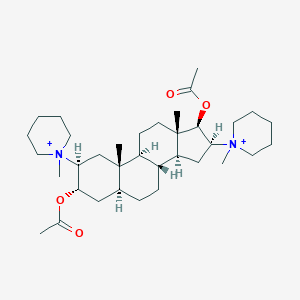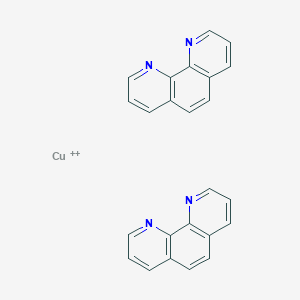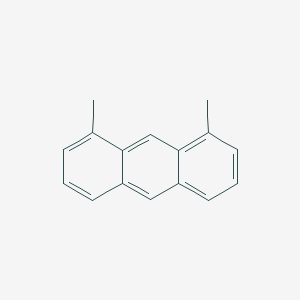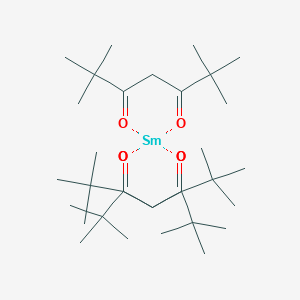
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium;2,2,6,6-tetramethylheptane-3,5-dione: is a coordination compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione. The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to form complexes with various metals, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2-butanone with sodium hydride and methyl trimethylacetate in a tetrahydrofuran (THF) suspension. The reaction mixture is kept at reflux for 48 hours under vigorous stirring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and stability required for its applications. The process involves careful control of reaction conditions to maximize yield and minimize impurities.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.
Common Reagents and Conditions:
Reduction: Not commonly involved in reduction reactions.
Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.
Major Products:
Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the stability and reactivity of the catalyst.
Synthesis of Complexes: Facilitates the formation of stable metal complexes, which are valuable in various chemical processes.
Biology and Medicine:
Imaging Agents: Potential use in medical imaging due to its ability to form stable complexes with metals.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as luminescent materials.
作用机制
相似化合物的比较
Hexafluoroacetylacetone: Another bidentate ligand used in similar applications.
1,3-Diphenyl-1,3-propanedione: Used in the synthesis of metal complexes.
3,5-Heptanedione: Similar structure but different reactivity and applications.
Uniqueness: Samarium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with lanthanides, making it particularly valuable in catalysis and material science .
属性
CAS 编号 |
15492-50-9 |
|---|---|
分子式 |
C33H60O6Sm |
分子量 |
703.2 g/mol |
IUPAC 名称 |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI 键 |
NDCAZNNQOPBNMH-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


